Cas no 928-40-5 (Hexane-2,6-diol)

Hexane-2,6-diol structure
Hexane-2,6-diol structure
Nombre del producto:Hexane-2,6-diol
Número CAS:928-40-5
MF:C6H14O2
Megavatios:118.174162387848
CID:812646
PubChem ID:24851866

Hexane-2,6-diol Propiedades químicas y físicas

Nombre e identificación

    • 1,5-Hexanediol
    • hexane-1,5-diol
    • rac-1,5-hexanediol
    • rac-hexane-1,5-diol
    • 1,5-Dihydroxyhexane
    • 1-Methyl-1,5-pentanediol
    • Hexane-2,6-diol
    • Hexan-1,5-diol
    • (+/-)-1,5-Hexanediol
    • EINECS 213-171-3
    • BRN 1732705
    • SY224933
    • AS-81219
    • NS00041795
    • 2,6-DIHYDROXYHEXANE
    • 1,5-Hexanediol, 99%
    • 928-40-5
    • AT33338
    • SCHEMBL41064
    • 4-01-00-02556 (Beilstein Handbook Reference)
    • CHEBI:179534
    • LMFA05000583
    • MFCD00004563
    • DTXSID90870799
    • AI3-11556
    • MDL: MFCD00004563
    • Renchi: 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
    • Clave inchi: UNVGBIALRHLALK-UHFFFAOYSA-N
    • Sonrisas: OCCCCC(C)O

Atributos calculados

  • Calidad precisa: 118.09900
  • Masa isotópica única: 118.099
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 4
  • Complejidad: 45.8
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 0.4
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 40.5A^2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.981 g/mL at 25 °C(lit.)
  • Punto de fusión: 26.38°C (estimate)
  • Punto de ebullición: 89-91 °C/0.5 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.451(lit.)
  • Disolución: Dissolution (54 g/l) (25 º C),
  • PSA: 40.46000
  • Logp: 0.52980
  • Disolución: Not determined

Hexane-2,6-diol Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: 26-37/39
  • Rtecs:MO2080000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

Hexane-2,6-diol Datos Aduaneros

  • Código HS:2905399090
  • Datos Aduaneros:

    China Customs Code:

    2905399090

    Overview:

    2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Hexane-2,6-diol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1263237-1g
1,5-Hexanediol
928-40-5 99%
1g
$195 2024-06-07
TRC
H928405-10g
Hexane-2,6-diol
928-40-5
10g
$907.00 2023-05-18
1PlusChem
1P003E7I-100mg
1,5-Hexanediol
928-40-5 >95%
100mg
$130.00 2024-04-20
Aaron
AR003EFU-250mg
1,5-Hexanediol
928-40-5 98%
250mg
$60.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS2295-100mg
1,5-Hexanediol
928-40-5 95%
100mg
¥828.0 2024-04-16
abcr
AB612457-1g
1,5-Hexanediol; .
928-40-5
1g
€322.20 2024-07-19
eNovation Chemicals LLC
Y1263237-5g
1,5-Hexanediol
928-40-5 99%
5g
$495 2024-06-07
Aaron
AR003EFU-100mg
1,5-Hexanediol
928-40-5 98%
100mg
$40.00 2025-02-10
A2B Chem LLC
AB57582-1g
1,5-Hexanediol
928-40-5 98%
1g
$108.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643590-1g
Hexane-1,5-diol
928-40-5 98%
1g
¥1459.00 2024-04-25

Hexane-2,6-diol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) ,  Alumina Solvents: 1,4-Dioxane ;  12 h, 4 MPa, 200 °C
Referencia
Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx
Xu, Qiu; Wang, Chungang; Shang, Zongling; Zhang, Chao; Wang, Xinchao; et al, Applied Catalysis, 2022, 317,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Calcium pantothenate ,  MOPS ,  Disodium phosphate ,  Ferrous sulfate ,  Ammonium sulfate ,  Ammonium chloride Catalysts: Acetyl coenzyme A acetyltransferase ,  Acyl coenzyme A dehydrogenase ,  3-Hydroxyacyl coenzyme A dehydrogenase ,  Alcohol dehydrogenase ,  Fatty acyl coenzyme A reductase (aldehyde-forming) Solvents: Water ;  37 °C
Referencia
Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms
, United States, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium monoxide ,  (Dimethyl sulfide)trihydroboron ,  Sodium borohydride Solvents: Tetrahydrofuran
1.2 Solvents: Water
Referencia
Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes
Neumann, Thomas, 1995, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhenium ,  Rhodium Solvents: Water ;  5 h, 80 bar, 180 °C
Referencia
Methods of producing compounds from 5-(halomethyl)furfural
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iridium ,  Silica ,  Rhenium oxide ;  1 h, 1 MPa, 473 K; 1 h, 1 MPa → 8 MPa, 473 K
Referencia
C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalysts
Chen, Kaiyou; Mori, Kazuma; Watanabe, Hideo; Nakagawa, Yoshinao; Tomishige, Keiichi, Journal of Catalysis, 2012, 294, 171-183

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C
Referencia
Organocatalytic synthesis of an alkyltetrahydropyran
Diez, D.; Nunez, M. G.; Beneitez, A.; Moro, R. F.; Marcos, I. S.; et al, Synlett, 2009, (3), 390-394

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Rhenium oxide Solvents: Water ;  4 h, 8 MPa, 393 K
Referencia
Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxide
Koso, Shu-Ichi; Nakagawa, Yoshinao; Tomishige, Kei-Ichi, Journal of Catalysis, 2011, 280(2), 221-229

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol ,  Water ;  48 h, 85 °C
Referencia
Formal hydration of non-activated terminal olefins using tandem catalysts
Yang, Yongsheng; Guo, Jiayi; Ng, Huimin; Chen, Zhiyong; Teo, Peili, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Phosphoric acid ,  Water Solvents: Water
Referencia
4-Chloro-1-butanol and some 1,5-glycols
Crisan, Cornel, Ann. chim. (Paris) [13], 1956, 1, 436-74

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](2-pyridineme… Solvents: Isopropanol ;  15 h, 5 MPa, 100 °C
Referencia
Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand
Ito, Masato; Ootsuka, Takashi; Watari, Ryo; Shiibashi, Akira; Himizu, Akio; et al, Journal of the American Chemical Society, 2011, 133(12), 4240-4242

Synthetic Routes 11

Condiciones de reacción
Referencia
Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediols
Dauzonne, Daniel; Demerseman, Pierre; Royer, Rene, Tetrahedron, 1978, 34(5), 529-32

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triethoxysilane Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran
Referencia
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
Referencia
Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/D
Wang, Xiao-Tao; Wu, Yikang, Journal of Organic Chemistry, 2021, 86(5), 4205-4219

Synthetic Routes 14

Condiciones de reacción
Referencia
Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl esters
Pritzkow, Wilhelm; Voerckel, Volkmar, Journal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referencia
First synthesis of a series of new natural glucosides
Qu, Meng-Nan; Zhou, Ling; Cao, Xiao-Ping, Chinese Journal of Chemistry, 2006, 24(11), 1625-1630

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  22 h, 45 bar, 140 °C
Referencia
Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols
Calleja, Pilar; Ernst, Martin; Hashmi, A. Stephen K.; Schaub, Thomas, Chemistry - A European Journal, 2019, 25(40), 9498-9503

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Chromia ,  Copper oxide (CuO) ,  Hydrogen Solvents: Ethanol
Referencia
Pyrrolidines, piperidines and hexahydroazepines from glycols
Hill, Ralph M.; Adkins, Homer, Journal of the American Chemical Society, 1938, 60, 1033-5

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  22 h, 45 bar, 140 °C; 55 bar
Referencia
Process for producing hydroxymethyl-alcohols
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Aluminum copper magnesium oxide Solvents: 1,4-Dioxane ;  12 h, 5 MPa, 170 °C
Referencia
Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts
Wu, Jun; Gao, Guang; Li, Yong; Sun, Peng; Wang, Jia; et al, Applied Catalysis, 2019, 245, 251-261

Synthetic Routes 21

Condiciones de reacción
1.1 Catalysts: Cytochrome P450 Solvents: Water ;  24 h, pH 7.0, 28 °C
Referencia
Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4
Fujii, Tadashi; Narikawa, Tatsuya; Sumisa, Futoshi; Arisawa, Akira; Takeda, Koji; et al, Bioscience, 2006, 70(6), 1379-1385

Hexane-2,6-diol Raw materials

Hexane-2,6-diol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:928-40-5)Hexane-2,6-diol
A933906
Pureza:99%
Cantidad:5g
Precio ($):734.0